4,5-Difluoro-2-methoxyphenylboronic acid

描述

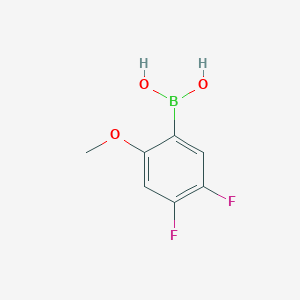

4,5-Difluoro-2-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions: 4,5-Difluoro-2-methoxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 4,5-difluoro-2-methoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

化学反应分析

Types of Reactions: 4,5-Difluoro-2-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate)

Bases: (e.g., potassium carbonate, sodium hydroxide)

Solvents: (e.g., toluene, ethanol, water)

Major Products: The major products of these reactions are biaryl compounds , which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Chemical Synthesis Applications

Suzuki-Miyaura Coupling Reactions

4,5-Difluoro-2-methoxyphenylboronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. It is particularly useful for synthesizing heterobiaryls and is involved in the production of antithrombotic drugs.

Table 1: Summary of Reactions Involving this compound

Pharmacological Applications

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit potential anticancer properties by inhibiting proteasome activity, which is crucial for cancer cell survival. This compound has been studied for its ability to modulate pathways involved in cancer progression.

Antimicrobial Activity

Studies have shown that boronic acids possess antimicrobial properties. For example, related compounds have demonstrated significant antibacterial activity against various pathogens, suggesting that this compound may also exhibit similar effects.

Table 2: Minimum Inhibitory Concentration (MIC) Studies

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. cereus |

|---|---|---|

| This compound | TBD | TBD |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 50 | 25 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 50 |

Biological Evaluation

Case Study: Antibacterial Properties

A recent study evaluated the antibacterial effects of halogenated phenylboronic acids similar to this compound. The results highlighted its potential to inhibit biofilm formation and reduce virulence factors in pathogenic bacteria, indicating applications in food preservation and medical treatments.

Case Study: Structure-Activity Relationship

Another research effort focused on synthesizing various phenylboronic acids and evaluating their biological activities. The study found that structural modifications significantly affected antimicrobial potency, suggesting that derivatives of this compound could yield promising candidates for therapeutic use.

作用机制

The primary mechanism of action for 4,5-difluoro-2-methoxyphenylboronic acid involves its role as a boron reagent in Suzuki-Miyaura cross-coupling reactions . The reaction mechanism includes the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

相似化合物的比较

- 2,6-Difluoro-4-methoxyphenylboronic acid

- 5-Fluoro-2-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

Uniqueness: 4,5-Difluoro-2-methoxyphenylboronic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique structure imparts distinct electronic properties, making it particularly useful in certain cross-coupling reactions and in the synthesis of specialized materials .

生物活性

4,5-Difluoro-2-methoxyphenylboronic acid is an organoboron compound that has garnered attention for its potential biological activities. This compound is primarily known for its role in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various biological and medicinal chemistry applications. Its unique structure, featuring fluorine and methoxy substituents, influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and proteins involved in cellular processes. The boronic acid group allows it to form reversible covalent bonds with diols, which is crucial for its role in biochemical pathways.

Key Mechanisms:

- Enzyme Interaction: The compound can bind to active sites of enzymes, facilitating or inhibiting their activity. This interaction can lead to alterations in metabolic pathways and cellular signaling.

- Gene Expression Modulation: It has been shown to influence the expression of genes involved in various cellular functions, potentially impacting cell growth and metabolism .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies

Several studies have investigated the biological applications of boronic acids similar to this compound:

- Combination Therapies:

- Antimicrobial Testing:

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Stability: The compound shows stability under specific conditions but may degrade over time, affecting its long-term efficacy in biological systems.

- Dosage Effects: In animal models, varying dosages have revealed a threshold effect where low doses may promote beneficial outcomes while high doses could lead to toxicity.

Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Difluoro-2-methoxyphenylboronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, polyurea-encapsulated palladium catalysts have been employed to facilitate its synthesis, improving catalytic efficiency and recyclability . Key reaction parameters include temperature (often 80–100°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios of boronic acid precursors. Yields exceeding 85% are achievable under optimized conditions, though purity (>97%) requires subsequent chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation, particularly to verify fluorine substitution patterns and methoxy group placement. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>97%), while mass spectrometry (MS) validates molecular weight (theoretical: 201.97 g/mol). Thermal stability can be assessed via Differential Scanning Calorimetry (DSC) .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

The compound’s solubility in polar aprotic solvents (e.g., DMSO) complicates crystallization. Researchers often employ gradient elution in silica gel chromatography with hexane/ethyl acetate mixtures. Hazardous byproducts (e.g., boroxines) may form during synthesis, requiring rigorous washing with dilute HCl or NaHCO₃ .

Advanced Research Questions

Q. How do the fluorine substituents influence reactivity in cross-coupling reactions compared to non-fluorinated analogs?

The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the boronic acid, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the 4,5-difluoro substitution can reduce coupling efficiency with bulky aryl halides. Comparative studies with mono-fluoro or methoxy-substituted analogs show a 15–20% decrease in reaction rates for sterically hindered substrates .

Q. What computational methods predict the compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) calculations are used to model transition states in cross-coupling reactions, focusing on boron-oxygen bond dissociation energies and steric parameters. Molecular docking simulations can also assess interactions with enzyme-active sites in biocatalytic applications. These models align with experimental data showing improved yields when using encapsulated palladium catalysts .

Q. How can contradictions in reported catalytic efficiency data be resolved?

Discrepancies often arise from variations in catalyst loading, solvent polarity, or substrate accessibility. Systematic kinetic studies under controlled conditions (e.g., in situ IR monitoring) are recommended. For example, polymer-encapsulated palladium catalysts show higher turnover numbers (TON > 1,000) compared to homogeneous systems (TON ~500) due to reduced deactivation .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution reactions involving this compound?

The methoxy group at the 2-position directs electrophiles to the para position, while fluorine atoms at 4,5-positions deactivate the ring. Computational modeling (e.g., Fukui indices) predicts preferential substitution at the 6-position. Experimental validation via bromination or nitration reactions confirms this trend, with >90% regioselectivity achieved in anhydrous HNO₃/H₂SO₄ systems .

属性

IUPAC Name |

(4,5-difluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQCHQGYKNHYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584481 | |

| Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-32-5 | |

| Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。